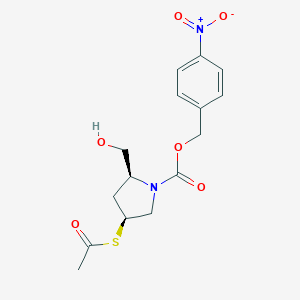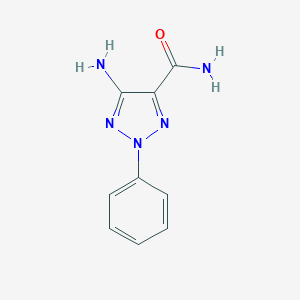
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It has gained significant attention due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one derivatives are crucial in the synthesis of pyranopyrimidine scaffolds. These scaffolds are paramount in the medicinal and pharmaceutical industries due to their wide range of applicability and bioavailability. They are used in the synthesis of various derivatives through multicomponent reactions using hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. The use of these catalysts has been pivotal in the development of lead molecules for potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Corrosion Inhibition
Quinoline derivatives, such as 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one, have been recognized for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. The use of these derivatives in corrosion inhibition is significant in maintaining the longevity and functionality of metal-based structures and components (Verma, Quraishi, & Ebenso, 2020).
Synthesis and Impurity Analysis in Proton Pump Inhibitors
The compound is notably similar to the chemical structure of omeprazole, a proton pump inhibitor used in treating conditions like acid reflux. The study of its synthesis and the pharmaceutical impurities of proton pump inhibitors offers insights into the development of these drugs and the management of their impurities, which can be crucial for ensuring drug safety and effectiveness (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Propiedades
IUPAC Name |
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-2-3-15-12(10-14)9-13(16(15)18)8-11-4-6-17-7-5-11/h2-7,10,13H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUPXKYZDOQZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2)CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434982 | |
| Record name | 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
154932-68-0 | |
| Record name | 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)






